2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105252-21-8
VCID: VC5992462
InChI: InChI=1S/C17H16Cl2N4OS2/c1-22-4-6-23(7-5-22)17-21-12-3-2-10(8-13(12)25-17)20-16(24)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3,(H,20,24)
SMILES: CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
Molecular Formula: C17H16Cl2N4OS2
Molecular Weight: 427.36

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide

CAS No.: 1105252-21-8

Cat. No.: VC5992462

Molecular Formula: C17H16Cl2N4OS2

Molecular Weight: 427.36

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide - 1105252-21-8

Specification

CAS No. 1105252-21-8
Molecular Formula C17H16Cl2N4OS2
Molecular Weight 427.36
IUPAC Name 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H16Cl2N4OS2/c1-22-4-6-23(7-5-22)17-21-12-3-2-10(8-13(12)25-17)20-16(24)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3,(H,20,24)
Standard InChI Key QCTWOFFRDZPOOT-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₆Cl₂N₄OS₂, with a molar mass of 427.36 g/mol. Its IUPAC name, 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-3-carboxamide, reflects its hybrid structure:

  • A benzothiazole ring substituted at the 2-position with a 4-methylpiperazine group.

  • A thiophene ring at the 3-position, bearing two chlorine atoms at the 2- and 5-positions, linked to the benzothiazole via a carboxamide bridge.

The presence of electron-withdrawing chlorine atoms and the piperazine group’s basicity influence its solubility and reactivity.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1105252-21-8
Molecular Weight427.36 g/mol
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl
InChIKeyQCTWOFFRDZPOOT-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step methodologies, typically employing transition metal-catalyzed cross-coupling reactions. A plausible route includes:

  • Suzuki–Miyaura Coupling: Formation of the benzothiazole-piperazine intermediate using palladium catalysts.

  • Amide Bond Formation: Reaction between the benzothiazole-amine and 2,5-dichlorothiophene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDC·HCl) .

Critical parameters such as solvent choice (e.g., DMF), temperature (60–80°C), and catalyst loading are optimized to enhance yield and purity .

Industrial Scalability

While laboratory-scale synthesis is well-documented, industrial production remains underexplored. Challenges include cost-effective purification of the final product and minimizing residual metal catalysts.

Physicochemical Characteristics

Spectroscopic Data

  • Mass Spectrometry: Predominant peaks at m/z 427 (M⁺) and 429 (M+2) confirm the molecular weight and chlorine isotopic pattern.

  • NMR: ¹H-NMR signals at δ 2.3–3.1 ppm (piperazine protons) and δ 7.1–8.2 ppm (aromatic protons) are characteristic.

CompoundEC₅₀ (µM)Target VirusSource
4b (Hybrid derivative)0.53Norovirus
3j (Fluorinated analog)5.6Norovirus

Antitumor Activity

Benzothiazole derivatives are known to interact with DNA minor grooves or inhibit tyrosine kinases. For instance, analogs with chloro substituents show IC₅₀ values of 6.26–20.46 µM against lung cancer cell lines . The methylpiperazine group in the target compound may improve blood-brain barrier penetration, suggesting potential in CNS malignancies.

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